molecular formula C17H20F2N2O3 B6984299 Methyl 3-[4-[[4-(difluoromethylidene)piperidine-1-carbonyl]amino]phenyl]propanoate

Methyl 3-[4-[[4-(difluoromethylidene)piperidine-1-carbonyl]amino]phenyl]propanoate

Cat. No.: B6984299
M. Wt: 338.35 g/mol
InChI Key: GYNUYHWZWZPAFB-UHFFFAOYSA-N
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Description

Methyl 3-[4-[[4-(difluoromethylidene)piperidine-1-carbonyl]amino]phenyl]propanoate is a complex organic compound characterized by the presence of a difluoromethylidene group attached to a piperidine ring, which is further linked to a phenylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-[[4-(difluoromethylidene)piperidine-1-carbonyl]amino]phenyl]propanoate typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-[[4-(difluoromethylidene)piperidine-1-carbonyl]amino]phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-[4-[[4-(difluoromethylidene)piperidine-1-carbonyl]amino]phenyl]propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[4-[[4-(difluoromethylidene)piperidine-1-carbonyl]amino]phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylidene group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[4-[[4-(trifluoromethyl)piperidine-1-carbonyl]amino]phenyl]propanoate
  • Methyl 3-[4-[[4-(fluoromethyl)piperidine-1-carbonyl]amino]phenyl]propanoate

Uniqueness

Methyl 3-[4-[[4-(difluoromethylidene)piperidine-1-carbonyl]amino]phenyl]propanoate is unique due to the presence of the difluoromethylidene group, which imparts distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-[4-[[4-(difluoromethylidene)piperidine-1-carbonyl]amino]phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O3/c1-24-15(22)7-4-12-2-5-14(6-3-12)20-17(23)21-10-8-13(9-11-21)16(18)19/h2-3,5-6H,4,7-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNUYHWZWZPAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)NC(=O)N2CCC(=C(F)F)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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